molecular formula C9H11FO2 B6154328 (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 2227780-01-8

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B6154328
CAS No.: 2227780-01-8
M. Wt: 170.2
InChI Key:
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Description

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo further reduction to form various derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways related to its biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

    (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(3-fluoro-2-methoxyphenyl)ethan-1-one: A ketone derivative with similar structural features.

    3-fluoro-2-methoxybenzyl alcohol: A related compound with a benzyl alcohol group.

Uniqueness:

    Chirality: The (1S) configuration imparts unique stereochemical properties that can influence biological activity and reactivity.

    Functional Groups: The presence of both a fluorine atom and a methoxy group provides distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

2227780-01-8

Molecular Formula

C9H11FO2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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